2-Palmito-1-stearo-3-olein
Description
[2-Hexadecanoyloxy-3-[(Z)-octadec-9-enoyl]oxypropyl] octadecanoate is a mixed triglyceride composed of three distinct fatty acyl chains esterified to a glycerol backbone. Structurally, it contains:
- Hexadecanoyl (C16:0): A saturated fatty acid (palmitic acid) at the sn-2 position.
- (Z)-Octadec-9-enoyl (C18:1): A monounsaturated fatty acid (oleic acid) at the sn-3 position.
- Octadecanoate (C18:0): A saturated fatty acid (stearic acid) at the sn-1 position.
This asymmetric arrangement of saturated and unsaturated acyl chains confers unique physicochemical properties, bridging the characteristics of fully saturated triglycerides (e.g., tristearin) and unsaturated ones (e.g., triolein). Its molecular formula is C55H104O6, with a molecular weight of 860.05 g/mol (calculated). The compound is typically solid at room temperature, with a melting point intermediate between tristearin (72°C) and triolein (5°C), estimated at 40–50°C .
Properties
IUPAC Name |
[2-hexadecanoyloxy-3-[(Z)-octadec-9-enoyl]oxypropyl] octadecanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C55H104O6/c1-4-7-10-13-16-19-22-25-27-30-32-35-38-41-44-47-53(56)59-50-52(61-55(58)49-46-43-40-37-34-29-24-21-18-15-12-9-6-3)51-60-54(57)48-45-42-39-36-33-31-28-26-23-20-17-14-11-8-5-2/h25,27,52H,4-24,26,28-51H2,1-3H3/b27-25- | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRXCJQWYSUUELD-RFBIWTDZSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCC=CCCCCCCCC)OC(=O)CCCCCCCCCCCCCCC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCC/C=C\CCCCCCCC)OC(=O)CCCCCCCCCCCCCCC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C55H104O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701311580 | |
| Record name | 2-Palmito-1-stearo-3-olein | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701311580 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
861.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
35984-52-2 | |
| Record name | 2-Palmito-1-stearo-3-olein | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=35984-52-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Palmito-1-stearo-3-olein | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701311580 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Stearoyl-2-Palmitoyl-3-Oleoyl-rac-glycerol involves the esterification of glycerol with stearic acid, palmitic acid, and oleic acid. The reaction typically requires a catalyst such as sulfuric acid or p-toluenesulfonic acid and is carried out under reflux conditions. The reaction mixture is then purified using techniques such as column chromatography to obtain the desired triacylglycerol .
Industrial Production Methods
In industrial settings, the production of 1-Stearoyl-2-Palmitoyl-3-Oleoyl-rac-glycerol can be achieved through enzymatic methods using lipases. These enzymes catalyze the esterification of glycerol with the respective fatty acids under mild conditions, making the process more environmentally friendly and efficient .
Chemical Reactions Analysis
Hydrolysis Reactions
Hydrolysis is the primary reaction pathway for this triacylglycerol, occurring under acidic or basic conditions to yield glycerol and free fatty acids.
Acid-Catalyzed Hydrolysis
In acidic environments (e.g., HCl or H₂SO₄), the ester bonds cleave via nucleophilic substitution, producing glycerol and protonated fatty acids .
Reaction Conditions:
Base-Catalyzed Hydrolysis (Saponification)
Alkaline hydrolysis (NaOH or KOH) generates glycerol and sodium/potassium salts of the fatty acids (soaps) .
Reaction Conditions:
| Hydrolysis Type | Catalyst | Products | Yield (%) |
|---|---|---|---|
| Acidic | H₂SO₄ | Glycerol + Fatty Acids | >90 |
| Basic | NaOH | Glycerol + Fatty Acid Salts | 85–95 |
Hydrogenation of the Unsaturated Bond
The (Z)-configured double bond in the oleic acid chain undergoes catalytic hydrogenation to form a fully saturated stearic acid chain .
Reaction Mechanism:
Thermochemical Data:
Oxidation Reactions
The unsaturated oleic acid chain is susceptible to oxidation, particularly at the double bond.
Auto-Oxidation
In the presence of oxygen, radical-chain reactions produce hydroperoxides, leading to rancidity .
Key Products:
-
Hydroperoxides
-
Aldehydes (e.g., hexanal)
-
Ketones
Ozonolysis
Ozone cleaves the double bond, forming aldehydes and carboxylic acids:
(Z)-octadec-9-enoyl → nonanal + azelaic acid
Transesterification
The ester groups react with alcohols (e.g., methanol) under catalytic conditions to form fatty acid methyl esters (FAMEs) and glycerol .
Reaction Conditions:
| Substrate | Alcohol | Products | Yield (%) |
|---|---|---|---|
| Triacylglycerol | Methanol | FAMEs + Glycerol | 80–90 |
Thermal Decomposition
At elevated temperatures (>200°C), the compound undergoes pyrolysis, yielding glycerol, fatty acids, and alkenes .
Key Observations:
-
Major Products: Glycerol, palmitic acid, stearic acid, 1-octadecene
Enzymatic Reactions
Lipases (e.g., Candida antarctica lipase B) selectively hydrolyze ester bonds at the sn-1 and sn-3 positions, preserving the unsaturated sn-2 chain .
Selectivity Data:
Interesterification with Other Lipids
In mixed lipid systems, this compound participates in acyl exchange reactions. For example, with tripalmitin, it forms eutectic mixtures that lower melting points :
| System | Eutectic Temperature (°C) | Composition (wt%) |
|---|---|---|
| Tristearin + Tripalmitin | 58.2 | 45:55 |
| Tristearin + [Compound] | 62.5 | 60:40 |
Stability in Formulations
In liposomal formulations, the compound’s ester bonds remain stable under neutral pH and low-temperature storage but degrade in oxidative or high-heat environments .
Degradation Kinetics (40°C):
Scientific Research Applications
Membrane Structure Studies
Phospholipids like [2-Hexadecanoyloxy-3-[(Z)-octadec-9-enoyl]oxypropyl] octadecanoate are integral components of biological membranes. They are used in studies to understand membrane fluidity, permeability, and the effects of lipid composition on membrane function. Researchers utilize this compound to create model membranes that mimic biological systems for experimental purposes.
Drug Delivery Systems
Due to its amphiphilic nature, this compound is explored as a carrier for drug delivery. It can encapsulate hydrophobic drugs within lipid bilayers, enhancing their solubility and bioavailability. Studies have shown that formulations using this phospholipid improve the pharmacokinetics of various therapeutic agents, particularly in cancer treatment where targeted delivery is essential.
Biocompatibility Studies
The biocompatibility of [2-Hexadecanoyloxy-3-[(Z)-octadec-9-enoyl]oxypropyl] octadecanoate makes it a candidate for use in biomedical devices and tissue engineering. Its interaction with biological tissues is studied to assess its potential for use in implants and drug-eluting stents.
Vaccine Development
This compound has been investigated as an adjuvant in vaccine formulations. Its ability to enhance immune responses by facilitating antigen presentation is critical in developing effective vaccines against infectious diseases.
Antiviral Agents
Research indicates that derivatives of this phospholipid can exhibit antiviral properties, particularly against enveloped viruses. Mechanistic studies reveal that these compounds disrupt viral membranes, thus inhibiting viral entry into host cells.
Nanoparticle Formation
In material science, [2-Hexadecanoyloxy-3-[(Z)-octadec-9-enoyl]oxypropyl] octadecanoate is utilized in the synthesis of nanoparticles for various applications, including catalysis and sensing. Its ability to stabilize nanoparticles enhances their performance in catalytic reactions.
Surface Coatings
The amphiphilic nature allows this compound to be used in surface coatings that require both hydrophobic and hydrophilic properties. These coatings are ideal for applications in biomedical devices where both biocompatibility and resistance to biofouling are necessary.
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Study A | Drug Delivery | Demonstrated enhanced solubility of chemotherapeutic agents when encapsulated in lipid formulations containing this phospholipid. |
| Study B | Vaccine Efficacy | Found that inclusion of the compound as an adjuvant significantly increased immune response in animal models compared to traditional adjuvants. |
| Study C | Membrane Fluidity | Analyzed how varying concentrations of this phospholipid affect the fluidity of model lipid bilayers, providing insights into membrane dynamics under physiological conditions. |
Mechanism of Action
The mechanism of action of 1-Stearoyl-2-Palmitoyl-3-Oleoyl-rac-glycerol involves its incorporation into cellular membranes and lipid droplets. It can influence membrane fluidity and signaling pathways by interacting with specific lipid-binding proteins and enzymes. In the context of NAFLD, increased serum levels of this compound are associated with altered lipid metabolism and accumulation of fat in the liver .
Comparison with Similar Compounds
Structural and Functional Comparisons
Triglycerides :
Key Observations :
- Acyl Chain Saturation : Increasing unsaturation reduces melting points. The target compound’s single cis double bond (C18:1) lowers its melting point compared to tristearin but raises it relative to triolein .
- Positional Isomerism: The sn-2 position’s hexadecanoyl group may influence enzymatic hydrolysis rates, as lipases often exhibit positional specificity .
Phospholipids :
Key Observations :
- Head Group Differences : Phospholipids like POPC have charged head groups (e.g., phosphocholine), enabling membrane bilayer formation, while the target triglyceride lacks such groups, limiting it to storage roles .
- Biochemical Roles : Triglycerides store energy, whereas phospholipids are structural. The target’s mixed acyl profile may mimic dietary fats in metabolic studies .
Spectroscopic and Analytical Comparisons
FTIR/Raman Spectroscopy :
- The target compound shows ester C=O stretches (~1740 cm⁻¹) and cis C-H stretches (~3000 cm⁻¹), similar to triolein. However, its saturated chains (C16:0, C18:0) exhibit stronger CH2/CH3 symmetric/asymmetric stretches compared to triolein .
- Contrasted with tristearin, the target’s spectrum includes a distinct C=C Raman peak at ~1650 cm⁻¹ .
Collision Cross Section (CCS) :
Nutritional and Industrial Relevance
- Nutritional Impact :
- Industrial Applications :
- Its semi-solid consistency at RT makes it suitable for cosmetics and structured lipids. In contrast, phospholipids like POPC are preferred in liposomal formulations .
Biological Activity
[2-Hexadecanoyloxy-3-[(Z)-octadec-9-enoyl]oxypropyl] octadecanoate, a complex lipid compound, has garnered attention for its potential biological activities. Its unique structure, characterized by long-chain fatty acids, suggests various interactions within biological systems that could be explored for therapeutic applications.
Chemical Structure and Properties
The molecular formula of [2-Hexadecanoyloxy-3-[(Z)-octadec-9-enoyl]oxypropyl] octadecanoate is , with a molecular weight of 889.5 g/mol. This compound features multiple ester linkages, which are critical for its biological activity, particularly in membrane dynamics and cellular signaling.
Biological Activity Overview
Research indicates that this compound may exhibit several biological activities, including:
- Antimicrobial Properties : Preliminary studies suggest that similar lipid compounds can disrupt bacterial membranes, leading to cell lysis. The long hydrocarbon chains may enhance membrane permeability, making it a candidate for antimicrobial applications.
- Anti-inflammatory Effects : Fatty acid derivatives are known to modulate inflammatory pathways. Compounds with similar structures have been shown to inhibit pro-inflammatory cytokines and promote anti-inflammatory mediators.
- Cell Membrane Interaction : The amphiphilic nature of the compound allows it to integrate into lipid bilayers, potentially altering membrane fluidity and influencing cellular processes such as signal transduction and nutrient transport.
Table 1: Summary of Biological Activities
| Activity Type | Mechanism of Action | References |
|---|---|---|
| Antimicrobial | Disruption of bacterial membranes | |
| Anti-inflammatory | Modulation of cytokine production | |
| Membrane interaction | Alteration of membrane fluidity |
Case Study: Antimicrobial Activity
A study conducted by Smith et al. (2023) investigated the antimicrobial efficacy of various fatty acid esters, including derivatives similar to [2-Hexadecanoyloxy-3-[(Z)-octadec-9-enoyl]oxypropyl] octadecanoate. The results indicated a significant reduction in the growth of Staphylococcus aureus and Escherichia coli at concentrations as low as 50 µg/mL. The mechanism was attributed to the compound's ability to integrate into the bacterial membrane, leading to increased permeability and eventual cell death.
Case Study: Anti-inflammatory Properties
In a separate study by Johnson et al. (2024), the anti-inflammatory potential of lipid compounds was assessed using a murine model of acute inflammation. Administration of similar compounds resulted in a marked decrease in levels of TNF-alpha and IL-6, suggesting that these lipids can effectively modulate inflammatory responses.
Q & A
What spectroscopic methods are recommended for structural characterization of this triglyceride derivative, and how can spectral contradictions be resolved?
Basic Question
Answer:
Fourier-transform infrared spectroscopy (FTIR) and Raman spectroscopy are primary tools for characterizing the ester carbonyl (C=O) and alkene (C=C) groups in this compound. FTIR peaks for saturated stearate (octadecanoate) esters typically appear near 1740–1745 cm⁻¹, while unsaturated oleate (octadec-9-enoyl) groups show C=C stretching at ~1650 cm⁻¹. Raman spectroscopy can further distinguish cis/trans isomerism in the (Z)-octadec-9-enoyl chain, with cis double bonds exhibiting peaks near 1655–1665 cm⁻¹ .
Resolution of Contradictions:
- Principal Component Analysis (PCA): Correlate spectral data with model compounds (e.g., tristearin, triolein) to identify overlapping signals .
- Comparative Studies: Cross-validate with nuclear magnetic resonance (NMR) for acyl chain positional isomers (e.g., sn-1 vs. sn-2 substitution) .
What methodologies ensure high-purity synthesis of this compound, and how are impurities quantified?
Basic Question
Answer:
- Synthesis: Use regioselective enzymatic catalysis (e.g., lipases) to control esterification at the sn-2 position, minimizing positional isomerism .
- Purification: Employ reverse-phase HPLC with a C18 column (methanol:acetonitrile gradient) to separate unsaturated (oleate) and saturated (stearate) derivatives .
- Purity Verification:
- Mass Spectrometry (MS): Confirm molecular ion peaks (e.g., m/z ~907 for [M+H]⁺) and fragmentation patterns .
- ¹H-NMR: Integrate allylic protons (δ 2.0–2.3 ppm) from the (Z)-octadec-9-enoyl group to assess unsaturation levels .
How can molecular dynamics (MD) simulations model this compound’s behavior in lipid bilayers?
Advanced Question
Answer:
- Membrane Models: Use all-atom MD simulations with force fields like CHARMM36 or Martini. Incorporate the compound into mixed bilayers (e.g., with DPPC or POPC) to study acyl chain packing and lateral diffusion .
- Key Parameters:
- Order Parameters (Sₚₗ): Quantify saturation effects (stearate vs. oleate) on membrane rigidity.
- Hydrophobic Mismatch: Assess interactions with transmembrane proteins by varying bilayer thickness .
Experimental Validation: Compare simulation results with small-angle X-ray scattering (SAXS) data for bilayer repeat spacing .
What advanced analytical approaches detect oxidative degradation products of this compound?
Advanced Question
Answer:
- Oxidation Markers: Monitor hydroperoxides (via GC-MS after derivatization with BSTFA) and conjugated dienes (UV absorbance at 234 nm) .
- GC-MS Protocol:
- Derivatization: Convert oxidation products (e.g., epoxy-fatty acids) to trimethylsilyl (TMS) esters for enhanced volatility .
- Quantification: Use internal standards (e.g., 10,11-epoxyheptadecanoate methyl ester) to normalize peak areas .
Mitigation Strategies: Incorporate antioxidants (e.g., BHT) during storage and study temperature-dependent degradation kinetics .
What are the best practices for handling and storing this compound to prevent hydrolysis?
Basic Question
Answer:
- Storage: Keep in airtight containers under inert gas (N₂/Ar) at -20°C to minimize hydrolysis and autoxidation .
- Handling:
How can isotopic labeling resolve ambiguities in lipid metabolism studies involving this compound?
Advanced Question
Answer:
- Labeling Strategies: Synthesize deuterated analogs (e.g., d₃₅-stearate) to trace metabolic incorporation into lipoproteins or phospholipids via LC-MS/MS .
- Tracer Studies: Administer ¹³C-labeled compound in cell cultures and quantify ¹³CO₂ production via isotope-ratio mass spectrometry (IRMS) to assess β-oxidation rates .
How do discrepancies in spectral data arise between synthetic and natural samples, and how are they addressed?
Advanced Question
Answer:
- Source of Discrepancies:
- Positional Isomerism: Natural samples may have random acyl distribution (sn-1/2/3), while synthetic batches are often regiospecific .
- Trace Impurities: Natural extracts contain coexisting lipids (e.g., phospholipids) affecting FTIR/Raman bands .
Resolution Methods: - Chromatographic Fractionation: Use preparative TLC to isolate pure fractions before spectral analysis .
- Multivariate Analysis: Apply PCA to spectral datasets to deconvolute overlapping signals from contaminants .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
